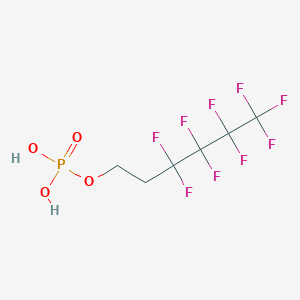

3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate

説明

特性

CAS番号 |

150065-76-2 |

|---|---|

分子式 |

C4F9CH2CH2OP(=O)(OH)2 C6H6F9O4P |

分子量 |

344.07 g/mol |

IUPAC名 |

3,3,4,4,5,5,6,6,6-nonafluorohexyl dihydrogen phosphate |

InChI |

InChI=1S/C6H6F9O4P/c7-3(8,1-2-19-20(16,17)18)4(9,10)5(11,12)6(13,14)15/h1-2H2,(H2,16,17,18) |

InChIキー |

BBLFCNLVILKUEU-UHFFFAOYSA-N |

正規SMILES |

C(COP(=O)(O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

製品の起源 |

United States |

準備方法

Detailed Synthetic Procedure

Although direct literature specifically detailing the exact preparation of 3,3,4,4,5,5,6,6,6-nonafluorohexyl dihydrogen phosphate is limited, analogous preparation methods for fluorotelomer phosphate monoesters (monoPAPs) and dihydrogen phosphate esters provide a reliable framework. A representative synthesis is described below:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 3,3,4,4,5,5,6,6,6-Nonafluorohexanol | Starting fluorinated alcohol |

| 2 | Phosphorylating agent (e.g., POCl3 or H3PO4) | React with alcohol under inert atmosphere at low temperature (0–5 °C) |

| 3 | Base (e.g., pyridine or triethylamine) | To neutralize HCl formed during phosphorylation |

| 4 | Hydrolysis | Controlled addition of water to convert intermediate phosphate esters to dihydrogen phosphate |

| 5 | Purification | Recrystallization from appropriate solvents (e.g., ethanol/water) |

This method aligns with general phosphorylation protocols for fluorinated alcohols, where the reaction is carefully controlled to prevent side reactions such as over-phosphorylation or hydrolysis of the fluorinated chain.

Reaction Conditions and Optimization

Key factors influencing the preparation include:

Temperature control : Phosphorylation reactions are typically conducted at low temperatures (0–5 °C) to minimize side reactions.

Stoichiometry : Molar ratios of alcohol to phosphorylating agent are optimized to favor monoester formation.

Solvent choice : Polar aprotic solvents (e.g., dichloromethane) or mixtures with water aid in controlling reaction rates.

Purification techniques : Repeated washing with ethanol and drying under controlled temperature (60–80 °C) improves product purity.

Analytical Characterization

The final product is characterized by:

Nuclear Magnetic Resonance (NMR) : ^31P NMR confirms the presence of dihydrogen phosphate groups; ^19F NMR verifies the fluorinated chain integrity.

Mass Spectrometry (MS) : Confirms molecular weight (344.07 g/mol) and molecular formula C6H6F9O4P.

Infrared Spectroscopy (IR) : Identifies characteristic phosphate vibrations (P=O, P–O–H).

X-ray Crystallography : Used for structural confirmation in some studies, showing the phosphate ester bonding and fluorinated chain conformation.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce nonafluorohexanol and phosphoric acid.

Esterification: It can react with alcohols to form different esters.

Substitution Reactions: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.

Substitution Reactions: Various reagents, including halides and nucleophiles, can be used under controlled conditions.

Major Products Formed

Hydrolysis: Nonafluorohexanol and phosphoric acid.

Esterification: Different esters depending on the alcohol used.

Substitution: Compounds with substituted phosphate groups.

科学的研究の応用

3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential use in drug delivery systems due to its stability and hydrophobic properties.

Industry: Utilized in the production of specialty coatings, surfactants, and lubricants.

作用機序

The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate involves its interaction with molecular targets through its phosphate group. The nonafluorohexyl group imparts hydrophobicity, allowing the compound to interact with lipid membranes and hydrophobic pockets in proteins. The phosphate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Key Properties :

- Chemical Formula : C₆H₆F₉O₄P

- Molecular Weight : 332.1 g/mol

- Degradation Pathway: Hydrolyzes to [(3,3,4,4,5,5,6,6,6‐Nonafluorohexyl)oxy]phosphonic acid under environmental conditions .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared with other monoPAPs, including 6:2 monoPAP (1H,1H,2H,2H-perfluoro-octyl phosphate) and 8:2 monoPAP (1H,1H,2H,2H-perfluorodecyl phosphate). These analogs differ in fluorocarbon chain length and fluorine substitution patterns:

| Property | 4:2 monoPAP (Target Compound) | 6:2 monoPAP | 8:2 monoPAP |

|---|---|---|---|

| Fluorocarbon Chain | 6 carbons (4 fluorinated) | 8 carbons (6 fluorinated) | 10 carbons (8 fluorinated) |

| Fluorine Substitution | 9 F atoms (C3–C6) | 11 F atoms (C3–C8) | 15 F atoms (C3–C10) |

| Hydrophobicity (LogP) | Moderate (~3.8 inferred) | Higher (~4.5 inferred) | Highest (~5.2 inferred) |

| Water Solubility | Higher due to shorter chain | Lower | Lowest |

Structural Implications :

- Longer fluorinated chains (e.g., 6:2 and 8:2 monoPAPs) enhance hydrophobicity and surfactant efficacy but reduce solubility .

- The 4:2 monoPAP’s shorter chain may result in faster environmental mobility compared to longer-chain analogs .

Environmental Stability and Degradation

All monoPAPs undergo hydrolysis to form persistent phosphonic acid derivatives. Key differences include:

| Parameter | 4:2 monoPAP | 6:2 monoPAP | 8:2 monoPAP |

|---|---|---|---|

| Hydrolysis Rate | Faster (shorter chain) | Moderate | Slower (longer chain) |

| Degradation Product | C6-fluorinated phosphonic acid | C8-fluorinated phosphonic acid | C10-fluorinated phosphonic acid |

| Bioaccumulation Potential | Moderate | Higher | Highest |

Environmental Impact :

- Shorter-chain 4:2 monoPAP degrades faster but still yields a persistent PFAS metabolite.

Regulatory and Application Differences

- 4:2 monoPAP: Detected in cosmetics and personal care products. Subject to scrutiny under EPA’s Significant New Use Rules (SNURs) due to PFAS persistence .

- 6:2 monoPAP: Used in industrial coatings and firefighting foams. Phased out in some regions (e.g., EU) under PFAS restrictions.

- 8:2 monoPAP: Historically used in stain-resistant textiles. Increasingly regulated under global PFAS bans .

生物活性

3,3,4,4,5,5,6,6,6-Nonafluorohexyl dihydrogen phosphate (CAS Number: 150065-76-2) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity based on existing research and data.

- Molecular Formula : CHFOP

- Molecular Weight : 344.07 g/mol

- Structure : The compound features a nonafluoroalkyl chain which contributes to its hydrophobic and lipophobic characteristics.

Biological Activity Overview

The biological activity of 3,3,4,4,5,5,6,6,6-nonafluorohexyl dihydrogen phosphate can be categorized into several key areas:

- Cytotoxicity : Research indicates that fluorinated compounds can exhibit varying degrees of cytotoxicity depending on their structure and concentration. Studies have shown that certain fluorinated phosphates can affect cell viability and proliferation in vitro.

- Enzyme Inhibition : Some studies suggest that fluorinated compounds can interact with enzymes due to their unique electronic properties. This interaction may lead to inhibition or alteration of enzyme activity.

- Protein Interaction : The presence of fluorinated groups can influence protein folding and stability. Fluorinated ionic liquids have been studied for their effects on protein encapsulation and activity.

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various fluorinated phosphates on human cell lines. The results indicated that 3,3,4,4,5,5,6,6,6-nonafluorohexyl dihydrogen phosphate exhibited moderate cytotoxicity at higher concentrations (IC50 values ranging from 50 to 100 µM). The mechanism was attributed to membrane disruption and oxidative stress induction in cells .

Case Study 2: Enzyme Activity Modulation

Research focused on the interaction of fluorinated phosphates with specific enzymes such as acetylcholinesterase. It was found that the compound could inhibit enzyme activity by competing with substrate binding sites. This suggests potential applications in designing enzyme inhibitors for therapeutic purposes .

Case Study 3: Protein Stability Studies

A recent investigation explored the encapsulation efficiency of lysozyme in the presence of fluorinated ionic liquids. The study demonstrated that the addition of nonafluorohexyl dihydrogen phosphate improved the thermal stability and activity of lysozyme compared to controls without fluorinated additives .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3,4,4,5,5,6,6,6-nonafluorohexyl dihydrogen phosphate, and what challenges arise during purification?

- Methodological Answer : Synthesis typically involves fluorination of precursor alcohols or alkanes using agents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST), followed by phosphorylation with phosphorus oxychloride (POCl₃) or polyphosphoric acid. A key challenge is controlling regioselectivity due to the high reactivity of fluorinated intermediates. Purification often requires repeated recrystallization or column chromatography with fluorophilic stationary phases to remove unreacted fluorinated byproducts .

Q. How can the molecular structure and purity of this compound be validated post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (¹⁹F NMR and ³¹P NMR) is critical for confirming fluorination patterns and phosphate ester linkage integrity. High-resolution mass spectrometry (HRMS) and elemental analysis are used to verify molecular weight and purity. Differential scanning calorimetry (DSC) can assess thermal stability and detect impurities via melting point deviations .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to potential hydrolysis into toxic hydrofluoric acid (HF), use fluoropolymer-coated glassware and work in fume hoods with HF-neutralizing traps (e.g., calcium carbonate). Personal protective equipment (PPE) must include nitrile gloves and face shields. Storage should be in airtight containers under inert gas to prevent moisture ingress .

Advanced Research Questions

Q. How does the compound’s fluorinated alkyl chain influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of the perfluoroalkyl group enhances the electrophilicity of the phosphate center, accelerating reactions with nucleophiles like amines or alcohols. However, steric hindrance from the bulky fluorinated chain can reduce accessibility. Kinetic studies using stopped-flow spectroscopy or computational modeling (DFT) are recommended to quantify these effects .

Q. What advanced analytical techniques resolve contradictions in environmental persistence data for this compound?

- Methodological Answer : Conflicting degradation studies (e.g., half-life in soil vs. water) may arise from matrix-specific interactions. Use isotope-labeled analogs (¹⁸O or ¹⁹F-labeled) in mass spectrometry to track degradation pathways. Accelerated solvent extraction (ASE) coupled with LC-MS/MS can quantify transformation products in complex environmental samples .

Q. Can this compound act as a ligand in coordination chemistry, and how does its fluorination affect metal-binding affinity?

- Methodological Answer : The phosphate moiety can coordinate with transition metals (e.g., Fe³⁺, Al³⁺), but fluorination reduces polarity, potentially weakening electrostatic interactions. X-ray crystallography and isothermal titration calorimetry (ITC) are used to compare binding constants with non-fluorinated analogs. Fluorine’s inductive effect may also alter redox properties of metal complexes .

Q. What methodologies quantify its bioaccumulation potential in aquatic ecosystems?

- Methodological Answer : Conduct bioconcentration factor (BCF) assays using zebrafish or Daphnia magna exposed to radiolabeled compound. Tissue extraction followed by scintillation counting or ICP-MS (for fluorine content) measures accumulation. Compare results with predictive models like EPI Suite to validate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。